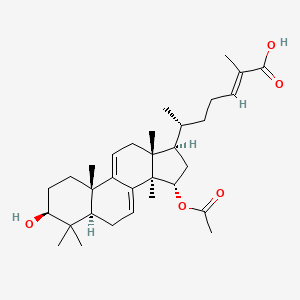
Ganoderic Acid X
概要
説明
作用機序
Target of Action
Ganoderic Acid X, a lanostanoid triterpene extracted from Ganoderma amboinense, primarily targets topoisomerases . Topoisomerases are enzymes that regulate the overwinding or underwinding of DNA, playing a crucial role in DNA replication and transcription . This compound also interacts with the p53-MDM2 pathway , which is involved in cell cycle regulation and apoptosis .
Mode of Action
This compound interacts with its targets, leading to significant changes in cellular processes. It inhibits the action of topoisomerases, thereby interfering with DNA replication and transcription . Furthermore, it induces apoptosis, or programmed cell death, in cancer cells . In the context of the p53-MDM2 pathway, this compound potentially inhibits the interaction of MDM2 and p53, thereby regulating apoptosis .
Biochemical Pathways
This compound is a product of the mevalonate pathway , a crucial biochemical pathway for the synthesis of terpenoids . This pathway uses acetyl-coenzyme A as an initial substrate, leading to the formation of isopentenyl-diphosphate and its isomer dimethylallyl diphosphate, which further condense to form triterpenes like this compound .
Result of Action
This compound exhibits a wide range of pharmacological activities and therapeutic effects. It has been shown to inhibit tumor cell proliferation, induce apoptosis, inhibit metastasis, and regulate autophagy . It also exerts anti-fibrotic effects on liver fibrosis through several mechanisms . Additionally, it has been found to significantly decrease liver weight and liver index in high-fat-diet mice, restore serum lipid parameters, and reduce liver damage .
Action Environment
The yield and bioactivity of this compound can be influenced by various environmental factors, including the culture medium, parameters of the fermentation process, and the presence of elicitors . Various signaling molecules such as ROS, Ca2+, NO, H2S, cAMP, etc., are involved in the regulation of this compound biosynthesis in response to environmental factors .
生化学分析
Biochemical Properties
Ganoderic Acid X plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound inhibits topoisomerases, which are enzymes involved in DNA replication and transcription. By inhibiting these enzymes, this compound can induce DNA damage and trigger apoptosis in cancer cells . Additionally, this compound has been shown to interact with caspases, which are proteases involved in the execution phase of cell apoptosis .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been demonstrated to induce apoptosis in cancer cells by activating caspases and inhibiting topoisomerases . Furthermore, this compound influences cell signaling pathways, including the MAPK and JNK pathways, which are involved in cell proliferation, differentiation, and apoptosis . It also affects gene expression by modulating the activity of transcription factors such as NF-κB .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to topoisomerases, inhibiting their activity and leading to DNA damage and apoptosis . It also activates caspases, which play a critical role in the execution of apoptosis . Additionally, this compound modulates the activity of various signaling molecules, including ROS, Ca2+, and NO, which are involved in the regulation of apoptosis and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under certain conditions, but its stability can be affected by factors such as temperature and pH . Long-term exposure to this compound has been shown to induce sustained apoptosis in cancer cells, suggesting its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to inhibit tumor growth and induce apoptosis without causing significant toxicity . At high doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the mevalonate pathway, which is responsible for the biosynthesis of terpenoids . This pathway involves the conversion of acetyl-CoA to mevalonate, which is then converted to isopentenyl-diphosphate and further to lanosterol, the precursor of this compound . This compound also interacts with enzymes involved in fatty acid metabolism and amino acid metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is known to interact with mitochondrial pyruvate carriers, which regulate the distribution of pyruvate between the mitochondria and cytoplasm . This interaction affects the biosynthesis of this compound and its accumulation within cells . Additionally, this compound can be transported across cell membranes through specific transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and apoptosis . The localization of this compound is regulated by various targeting signals and post-translational modifications, which direct it to specific cellular compartments .
準備方法
Synthetic Routes and Reaction Conditions: Ganoderic Acid X is typically extracted from the fruiting bodies or mycelium of Ganoderma lucidum. The biosynthesis of ganoderic acids involves the mevalonate pathway, where acetyl-coenzyme A is converted into 3-hydroxy-3-methylglutaryl-CoA, which is then reduced to mevalonate. This pathway continues through several steps to produce lanosterol, which is further modified to form ganoderic acids .
Industrial Production Methods: Industrial production of this compound involves the cultivation of Ganoderma lucidum under controlled conditions. Techniques such as submerged fermentation and solid-state fermentation are employed to enhance the yield of ganoderic acids. Optimization of growth media, pH, temperature, and nutrient supply are critical factors in maximizing production .
化学反応の分析
Types of Reactions: Ganoderic Acid X undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of more active derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents to introduce new functional groups.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced biological activities compared to the parent compound.
科学的研究の応用
Chemistry: It serves as a valuable lead compound for the synthesis of new triterpenoid derivatives with improved pharmacological properties.
Biology: Ganoderic Acid X is used in studies related to cell signaling pathways, apoptosis, and immune modulation.
Medicine: The compound has shown promise in the treatment of cancer, liver diseases, and inflammatory conditions.
類似化合物との比較
- Ganoderic Acid A
- Ganoderic Acid B
- Ganoderic Acid C
- Ganoderic Acid D
Each of these compounds shares a similar biosynthetic pathway but differs in their specific functional groups and biological activities.
特性
IUPAC Name |
(E,6R)-6-[(3S,5R,10S,13R,14R,15S,17R)-15-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48O5/c1-19(10-9-11-20(2)28(35)36)24-18-27(37-21(3)33)32(8)23-12-13-25-29(4,5)26(34)15-16-30(25,6)22(23)14-17-31(24,32)7/h11-12,14,19,24-27,34H,9-10,13,15-18H2,1-8H3,(H,35,36)/b20-11+/t19-,24-,25+,26+,27+,30-,31-,32-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWGPALSXRBKTM-FKJOTFDOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


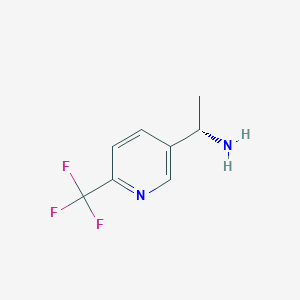
![Kaempferol 3-[2''-(p-coumaroylglucosyl)rhamnoside]](/img/structure/B3026716.png)

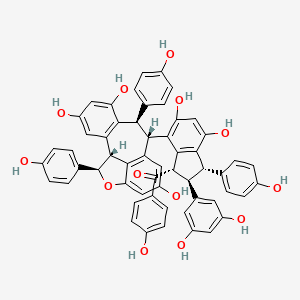
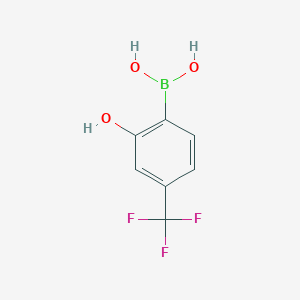
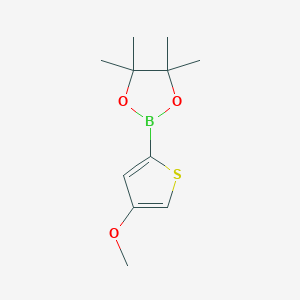
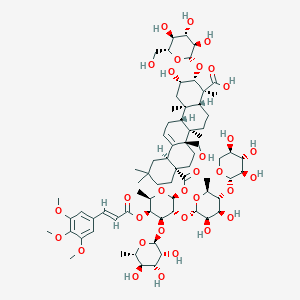
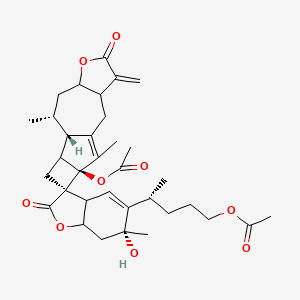

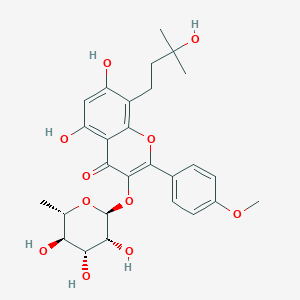
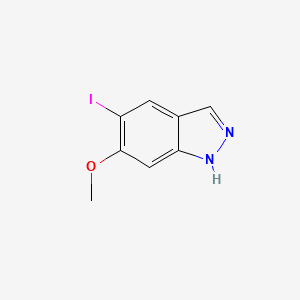
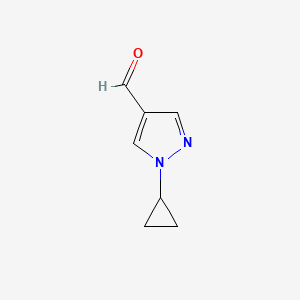
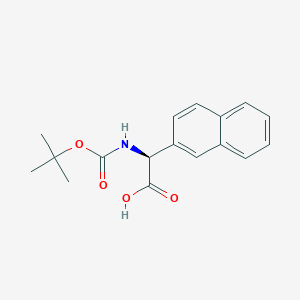
![6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3026738.png)
